Irbesartan N-Trityl Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

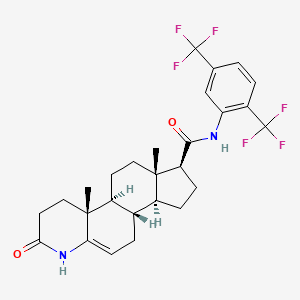

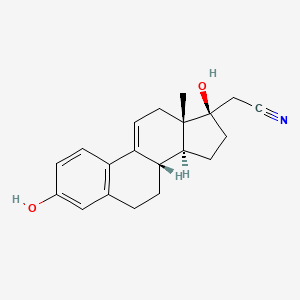

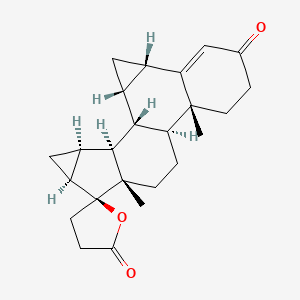

Irbesartan N-Trityl Impurity is a specific impurity of Irbesartan . Its chemical name is 2-Butyl-3-[[4-[2-(2-trityl-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one .

Synthesis Analysis

The synthesis of Irbesartan N-Trityl Impurity involves several steps. The key steps include tetrazole formation from secondary amide for the preparation of the key intermediate, N-alkylation, and debenzylation . The impurities were isolated and unambiguously identified by NMR, IR, UV, and mass spectra .Molecular Structure Analysis

The molecular structure of Irbesartan N-Trityl Impurity was identified by NMR, IR, UV, and mass spectra . The EI mass spectrum displayed the molecular ion of the compound at specific m/z values .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Irbesartan N-Trityl Impurity include the condensation of specific intermediates, tetrazole formation, N-alkylation, and debenzylation . The reaction products were characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Irbesartan N-Trityl Impurity can be analyzed using various techniques such as powder X-ray diffraction, Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and solution-state NMR .Applications De Recherche Scientifique

Synthesis and Identification

- Synthesis and Characterization of Impurities: The synthesis of principal impurities of irbesartan, prepared via its N-trityl derivative, has been explored. These impurities were isolated and identified using NMR techniques, with their spectral characteristics also detailed (Rádl et al., 2009).

Impurity Analysis and Control

- LC-MS/MS Study of Impurities: A study on the mass characterization of trace level impurities of Irbesartan was conducted. The research highlights the use of the “nMS2” technique in identifying and structuring predictions of trace level related impurities in Irbesartan (Saravanan & Ansari, 2019).

- Validation of Analytical Methods for Impurities: Various studies have developed and validated methods for determining Irbesartan impurities, emphasizing the importance of these methods in routine analysis and stability checks (Goswami, 2014), (Prabhu & Muralidhar, 2014).

Impurity Profiling in Drug Synthesis

- Improved Synthesis Methods: New methods for the preparation of irbesartan, including dehydration and tetrazole formation, are described. The impurity profiling of irbesartan is also discussed, demonstrating its significance in drug synthesis (Rao et al., 2007).

Impurity Control in Pharmaceutical Tablets

- Determination of Genotoxic Impurity: A study was conducted to develop and validate a method for quantitative determination of genotoxic impurity in irbesartan drug substances. The study highlights the importance of controlling impurities to ensure drug safety and effectiveness (Kumar et al., 2016).

Impurities in Drug Development and Quality Control

- Quality Control Techniques: Research on the stability-indicating methods and rapid chromatographic techniques for estimation of irbesartan and its impurities emphasizes the role of such methods in drug quality control (Rao et al., 2016).

Novel Applications and Impurity Interaction Studies

- Electrochemical Investigation: Irbesartan drug molecules have been investigated as corrosion inhibitors in solutions, showcasing a novel application area for irbesartan and its impurities (Srivastava et al., 2017).

- Spectroscopic Interaction Studies: The interaction of irbesartan with various chemicals has been studied using spectroscopic techniques, indicating potential applications in chemical analysis and drug formulation (Ganesh et al., 2011).

Safety And Hazards

Propriétés

Numéro CAS |

886999-35-5 |

|---|---|

Nom du produit |

Irbesartan N-Trityl Impurity |

Formule moléculaire |

C44H42N6O |

Poids moléculaire |

670.86 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)